molecular formula C34H25NO10 B341337 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341337
M. Wt: 607.6 g/mol
InChI Key: BKQWHWBHQSNURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxyphenyl, oxoethyl, and isoindolinecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst under ultrasound irradiation . This method yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of target proteins, influencing their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-{[2-(4-methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate apart is its complex structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C34H25NO10

Molecular Weight

607.6 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-[3-[2-(4-methoxyphenyl)-2-oxoethoxy]carbonylphenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C34H25NO10/c1-42-25-11-6-20(7-12-25)29(36)18-44-33(40)22-4-3-5-24(16-22)35-31(38)27-15-10-23(17-28(27)32(35)39)34(41)45-19-30(37)21-8-13-26(43-2)14-9-21/h3-17H,18-19H2,1-2H3

InChI Key

BKQWHWBHQSNURD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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